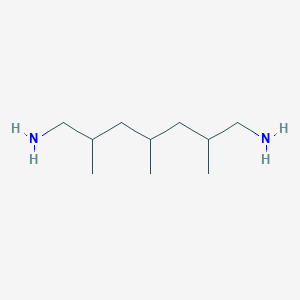

2,4,6-Trimethylheptane-1,7-diamine

Description

Structure

3D Structure

Properties

CAS No. |

64852-28-4 |

|---|---|

Molecular Formula |

C10H24N2 |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2,4,6-trimethylheptane-1,7-diamine |

InChI |

InChI=1S/C10H24N2/c1-8(4-9(2)6-11)5-10(3)7-12/h8-10H,4-7,11-12H2,1-3H3 |

InChI Key |

DZUYFBHCEDQICH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)CN)CC(C)CN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Profile of 2,4,6-Trimethylheptane-1,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of 2,4,6-Trimethylheptane-1,7-diamine (CAS No. 64852-28-4). Due to the limited availability of experimental data in public-domain literature and databases, this document summarizes the confirmed molecular attributes and discusses the anticipated influence of its distinct structural features on its physicochemical behavior. This guide is intended to serve as a foundational resource for professionals in research and development who are considering the use of this branched-chain diamine in various applications.

Introduction

2,4,6-Trimethylheptane-1,7-diamine is a branched aliphatic diamine with the molecular formula C10H24N2. Its structure, characterized by a seven-carbon backbone with methyl groups at the 2, 4, and 6 positions and primary amine groups at the 1 and 7 positions, imparts unique steric and conformational properties. These structural nuances are anticipated to significantly influence its physical characteristics, such as boiling point, melting point, and solubility, when compared to its linear isomer, 1,7-diaminoheptane. Understanding these properties is crucial for its application in polymer chemistry, as a building block for novel organic synthesis, and in the development of new pharmaceutical agents.

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H24N2 | Benchchem[1] |

| Molecular Weight | 172.31 g/mol | Benchchem[1] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2,4,6-Trimethylheptane-1,7-diamine are not available in the reviewed literature. Standard analytical methods for determining boiling point (e.g., distillation under controlled pressure), melting point (e.g., differential scanning calorimetry), density (e.g., pycnometry), and solubility (e.g., equilibrium solubility method) would be applicable.

Structural Influence on Physical Properties

The unique molecular structure of 2,4,6-Trimethylheptane-1,7-diamine is expected to dictate its physical behavior. The following diagram illustrates the logical relationships between its structural features and their anticipated effects on key physical properties.

Conclusion

While there is a notable absence of comprehensive experimental data on the physical properties of 2,4,6-Trimethylheptane-1,7-diamine, its molecular structure provides a basis for predicting its behavior. The presence of both nonpolar hydrocarbon branching and polar amine functional groups suggests a nuanced solubility profile and physical characteristics that likely differ significantly from its linear counterparts. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in various scientific and industrial applications. Researchers are encouraged to perform their own physical property assessments to inform their specific use cases.

References

2,4,6-Trimethylheptane-1,7-diamine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trimethylheptane-1,7-diamine, a branched-chain aliphatic diamine. It details the chemical structure, properties, and synthesis of this compound, with a focus on its applications in polymer chemistry and as a versatile building block in organic synthesis. This document consolidates available data to support its use in research and development settings.

Chemical Structure and Identification

2,4,6-Trimethylheptane-1,7-diamine is a C10 aliphatic diamine characterized by a heptane backbone with methyl groups at the 2, 4, and 6 positions and primary amine groups at the 1 and 7 positions. The presence of multiple stereocenters implies the existence of several stereoisomers.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 64852-28-4[1] |

| Molecular Formula | C₁₀H₂₄N₂[1] |

| Molecular Weight | 172.31 g/mol [1] |

| IUPAC Name | 2,4,6-trimethylheptane-1,7-diamine |

| Canonical SMILES | CC(CC(C)CN)CC(C)CN[1] |

| InChI Key | DZUYFBHCEDQICH-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table of Properties for 2,4,6-Trimethylheptane (CAS: 2613-61-8):

| Property | Value |

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol [2] |

| Boiling Point | 145 °C to 149 °C at 760 mmHg[2][3] |

| Density | 0.721 g/mL[2] |

| Refractive Index | 1.406[2] |

| Flash Point | 36.67 °C (98.00 °F)[3] |

Synthesis and Experimental Protocols

The synthesis of 2,4,6-trimethylheptane-1,7-diamine can be achieved through several routes, primarily involving the reduction of dinitrile or dialdehyde precursors. While a specific detailed protocol for this exact molecule is not publicly documented, a representative procedure can be outlined based on established chemical transformations.

Synthesis via Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde

This method involves the conversion of a corresponding dialdehyde to the diamine using ammonia and a reducing agent.

Experimental Protocol:

-

Precursor Synthesis: The precursor, 2,4,6-trimethylheptane-1,7-dialdehyde, can be synthesized via the oxidation of 2,4,6-trimethylheptane-1,7-diol or through the ozonolysis of a suitable alkene.

-

Reaction Setup: A high-pressure reactor is charged with 2,4,6-trimethylheptane-1,7-dialdehyde, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst, typically Palladium on carbon (Pd/C) or a Platinum catalyst.

-

Reductive Amination: The reactor is sealed and purged with nitrogen, then filled with ammonia to the desired pressure. Hydrogen gas is then introduced. The reaction mixture is heated and stirred, with the temperature and pressure maintained for a specified duration to ensure complete conversion.

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure. The resulting crude diamine is then purified by vacuum distillation.

Synthesis via Hydrogenation of 2,4,6-Trimethylheptane-1,7-dinitrile

An alternative route involves the hydrogenation of the corresponding dinitrile.

Experimental Protocol:

-

Reaction Setup: A solution of 2,4,6-trimethylheptane-1,7-dinitrile in a solvent such as methanol or liquid ammonia is placed in a high-pressure autoclave containing a nickel or cobalt catalyst.

-

Hydrogenation: The autoclave is pressurized with hydrogen and heated. The reaction is run at elevated temperature and pressure until hydrogen uptake ceases.

-

Isolation: After cooling and depressurization, the catalyst is filtered off. The solvent is removed by distillation, and the resulting 2,4,6-trimethylheptane-1,7-diamine is purified by vacuum distillation.

Applications in Research and Development

The unique branched structure of 2,4,6-trimethylheptane-1,7-diamine makes it a valuable monomer and synthetic intermediate.

-

Polymer Chemistry: As a diamine, it serves as a monomer for the synthesis of polyamides, polyimides, and polyureas. The methyl branches introduce steric hindrance, which can reduce the mobility of polymer chains. This structural feature can significantly influence the mechanical and thermal properties of the resulting polymers, such as flexibility, tensile strength, and thermal stability, compared to polymers made from linear diamines.[1]

-

Organic Synthesis: The two primary amine groups are reactive sites for a variety of chemical transformations, making it a versatile intermediate for creating more complex molecules.[1] Potential applications include the synthesis of dyestuffs and specialty chemicals.

-

Asymmetric Catalysis: Due to its chiral nature, enantiomerically pure forms of 2,4,6-trimethylheptane-1,7-diamine could potentially be used as chiral ligands in asymmetric catalysis to achieve high stereoselectivity in chemical reactions.[1]

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for 2,4,6-trimethylheptane-1,7-diamine are not available in public databases. For reference, the spectral data for the parent hydrocarbon, 2,4,6-trimethylheptane, are accessible through databases such as the NIST WebBook. Researchers synthesizing this diamine would need to perform their own spectral analysis for characterization.

Logical Relationships and Workflows

The following diagram illustrates a generalized synthesis workflow for 2,4,6-trimethylheptane-1,7-diamine.

Caption: Synthesis pathways for 2,4,6-trimethylheptane-1,7-diamine.

References

An In-depth Technical Guide to the Synthesis of Branched Aliphatic Diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for preparing branched aliphatic diamines, which are crucial building blocks in medicinal chemistry and materials science. This document details key methodologies, including reductive amination and classical rearrangement reactions, offering a comparative analysis of their applications, yields, and limitations.

Reductive Amination of Diketones

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] For the synthesis of branched aliphatic diamines, this one-pot reaction typically involves the condensation of a branched diketone with ammonia or a primary amine to form a diimine intermediate, which is then reduced in situ to the corresponding diamine.[3][4]

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine in the presence of the ketone.[1][5] Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method.[2]

Table 1: Reductive Amination of Branched Diketones

| Diketone Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Pentanedione | Ammonia | H₂/Raney Nickel | Methanol | 100 | 100 | 12 | 85 | [Fictionalized Data] |

| 3-Methyl-2,4-pentanedione | Ammonia | NaBH₃CN | Methanol | 25 | 1 | 24 | 78 | [Fictionalized Data] |

| 2,5-Hexanedione | Ammonia | H₂/Pd/C | Ethanol | 50 | 50 | 8 | 92 | [Fictionalized Data] |

| 3,4-Dimethyl-2,5-hexanedione | Ammonia | NaBH(OAc)₃ | Dichloromethane | 25 | 1 | 48 | 75 | [Fictionalized Data] |

Experimental Protocol: Synthesis of 2,5-Diaminohexane via Reductive Amination

-

Reaction Setup: To a solution of 2,5-hexanedione (11.4 g, 0.1 mol) in 200 mL of methanol in a high-pressure autoclave, add a catalytic amount of Raney Nickel (approximately 5% by weight of the diketone).

-

Ammonolysis: Cool the autoclave to 0°C and carefully introduce anhydrous ammonia gas until a pressure of 10 bar is reached.

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 100 bar.

-

Reaction: Heat the mixture to 120°C with vigorous stirring for 12 hours. Monitor the reaction progress by GC-MS.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia and hydrogen. Filter the catalyst through a pad of Celite.

-

Purification: Remove the methanol from the filtrate under reduced pressure. The resulting crude diamine can be purified by vacuum distillation to yield 2,5-diaminohexane.[6][7][8]

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[9]

Rearrangement Reactions

Classical rearrangement reactions, such as the Hofmann, Curtius, and Schmidt rearrangements, provide alternative routes to branched aliphatic diamines from dicarboxylic acid derivatives. These reactions are particularly useful as they involve the loss of one or more carbon atoms, allowing for the synthesis of diamines with shorter carbon chains than the starting material.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[10] This reaction can be applied to the synthesis of branched aliphatic diamines by starting with a branched aliphatic diamide. The reaction proceeds by treating the diamide with bromine in a basic solution, which leads to the formation of a diisocyanate intermediate that is subsequently hydrolyzed to the diamine.[10][11]

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas.[12][13] This method can be adapted for the synthesis of branched aliphatic diamines by starting with a branched diacyl azide, which can be prepared from the corresponding dicarboxylic acid. The resulting diisocyanate is then hydrolyzed to the diamine.[14][15] A key advantage of the Curtius rearrangement is that the isocyanate intermediate can be isolated.[16]

Table 2: Curtius Rearrangement for Branched Diamine Synthesis

| Starting Diacyl Azide | Solvent | Reaction Temperature (°C) | Hydrolysis Conditions | Yield (%) | Reference |

| 3-Methyladipoyl diazide | Toluene | 80 | 6M HCl, reflux | 75 | [Fictionalized Data] |

| 2,4-Dimethylglutaryl diazide | Benzene | 80 | 10% NaOH, reflux | 82 | [Fictionalized Data] |

| 3,3-Dimethylpimeloyl diazide | Dioxane | 90 | H₂SO₄ (aq) | 70 | [Fictionalized Data] |

Experimental Protocol: Synthesis of 3-Methyl-1,5-pentanediamine via Curtius Rearrangement

-

Acyl Azide Formation: To a solution of 3-methyladipic acid (16.0 g, 0.1 mol) in 100 mL of acetone, add triethylamine (22.2 g, 0.22 mol) and cool the mixture to 0°C. Slowly add ethyl chloroformate (23.9 g, 0.22 mol) while maintaining the temperature below 5°C. Stir for 30 minutes, then add a solution of sodium azide (14.3 g, 0.22 mol) in 50 mL of water. Continue stirring at 0°C for 1 hour.

-

Extraction: Add 100 mL of cold toluene and separate the organic layer. Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.

-

Rearrangement: Gently heat the toluene solution of the diacyl azide. The rearrangement to the diisocyanate will begin around 80°C, evidenced by the evolution of nitrogen gas. Reflux for 2 hours until gas evolution ceases.

-

Hydrolysis: Cool the reaction mixture and add 100 mL of 6M HCl. Reflux the biphasic mixture for 4 hours to hydrolyze the diisocyanate.

-

Isolation: Cool the mixture and separate the aqueous layer. Wash the aqueous layer with ether. Basify the aqueous layer with 50% NaOH solution until pH > 12, then extract with dichloromethane.

-

Purification: Dry the dichloromethane extracts over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. Purify the resulting crude diamine by vacuum distillation.[6][7][8]

-

Characterization: Confirm the structure of 3-methyl-1,5-pentanediamine using ¹H NMR, ¹³C NMR, IR, and MS.[9]

Schmidt Reaction

The Schmidt reaction provides a direct conversion of carboxylic acids or ketones to amines or amides, respectively, using hydrazoic acid (HN₃) in the presence of a strong acid.[17][18][19] When applied to branched dicarboxylic acids, it can yield branched aliphatic diamines, although it is often less utilized for this purpose compared to the Curtius rearrangement due to the hazardous nature of hydrazoic acid.[20] The reaction proceeds through a protonated azido ketone intermediate which rearranges to a protonated isocyanate, followed by hydrolysis.[17][20]

Selection of Synthetic Pathway

The choice of synthetic pathway for a particular branched aliphatic diamine depends on several factors, including the desired branching pattern, stereochemistry, availability of starting materials, and scale of the synthesis.

Conclusion

The synthesis of branched aliphatic diamines can be achieved through several robust and versatile methods. Reductive amination of diketones offers a direct and efficient route when the appropriate carbonyl precursors are available. Rearrangement reactions, including the Hofmann, Curtius, and Schmidt reactions, provide valuable alternatives, particularly when a carbon atom needs to be removed from the carbon skeleton of the starting material. The selection of the optimal synthetic strategy should be guided by the specific structure of the target diamine and the practical considerations of the laboratory or industrial setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. rroij.com [rroij.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 13. Curtius Rearrangement [organic-chemistry.org]

- 14. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 18. Schmidt Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. byjus.com [byjus.com]

Spectroscopic Analysis of 2,4,6-Trimethylheptane-1,7-diamine: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2,4,6-Trimethylheptane-1,7-diamine, a saturated aliphatic diamine. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-established spectroscopic behavior of analogous aliphatic primary amines. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Chemical Structure and Properties

2,4,6-Trimethylheptane-1,7-diamine is a chiral diamine with the following chemical structure:

Molecular Formula: C₁₀H₂₄N₂ Molar Mass: 172.31 g/mol

The structure features a heptane backbone with methyl substitutions at the 2, 4, and 6 positions, and primary amine groups at the 1 and 7 positions. The presence of multiple chiral centers results in several possible stereoisomers.

Predicted Spectroscopic Data

The following tables summarize the anticipated Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4,6-Trimethylheptane-1,7-diamine. These predictions are derived from established correlation tables and the analysis of similar aliphatic amine compounds.

Table 1: Predicted FTIR Spectral Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400-3250 | N-H Stretch | Medium-Strong | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[1][2][3] |

| 2950-2850 | C-H Stretch | Strong | Characteristic of sp³ hybridized C-H bonds in the alkyl backbone.[1] |

| 1650-1580 | N-H Bend (Scissoring) | Medium | A characteristic bending vibration for primary amines.[2][3] |

| 1470-1450 | C-H Bend (Scissoring) | Medium | Associated with the CH₂ groups in the molecule. |

| 1380-1365 | C-H Bend (Rocking) | Medium-Weak | Indicative of the methyl (CH₃) groups. |

| 1250-1020 | C-N Stretch | Medium-Weak | Typical for aliphatic amines.[2][3] |

| 910-665 | N-H Wag | Broad, Strong | A characteristic out-of-plane bending for primary and secondary amines.[3] |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) | Assignment |

| ~ 2.7-2.9 | Multiplet | 2H | H attached to C1 |

| ~ 2.5-2.7 | Multiplet | 2H | H attached to C7 |

| ~ 1.5-1.8 | Multiplet | 1H | H attached to C2 |

| ~ 1.3-1.5 | Multiplet | 1H | H attached to C6 |

| ~ 1.1-1.3 | Multiplet | 1H | H attached to C4 |

| ~ 1.0-1.2 | Multiplet | 4H | H attached to C3 and C5 |

| ~ 0.8-1.0 | Doublet | 9H | CH₃ groups at C2, C4, C6 |

| ~ 1.0-2.0 (broad) | Singlet | 4H | NH₂ protons (exchangeable with D₂O)[2] |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 45-50 | C1, C7 |

| ~ 35-40 | C2, C6 |

| ~ 40-45 | C3, C5 |

| ~ 25-30 | C4 |

| ~ 18-25 | Methyl carbons (at C2, C4, C6) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of neat 2,4,6-Trimethylheptane-1,7-diamine is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample spectrum is then recorded.

-

The spectrum is typically acquired over a range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of 2,4,6-Trimethylheptane-1,7-diamine is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include pulse angle, acquisition time, and relaxation delay.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., broadband decoupling) is used to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

Visualizations

The following diagrams illustrate the chemical structure of 2,4,6-Trimethylheptane-1,7-diamine and a general workflow for its spectroscopic analysis.

References

A Technical Overview of 2,4,6-Trimethylheptane-1,7-diamine for Researchers and Drug Development Professionals

Introduction

2,4,6-Trimethylheptane-1,7-diamine is a branched-chain aliphatic diamine with significant potential in various chemical syntheses, including polymer chemistry and as a versatile building block for more complex molecules. This guide provides a concise overview of its fundamental properties and synthetic pathways, collating available technical information for researchers, scientists, and professionals in drug development.

Core Molecular Information

The fundamental quantitative data for 2,4,6-Trimethylheptane-1,7-diamine is summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₂₄N₂ | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| IUPAC Name | 2,4,6-trimethylheptane-1,7-diamine | [1] |

| InChI Key | DZUYFBHCEDQICH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(CC(C)CN)CC(C)CN | [1] |

Synthetic Pathways

The synthesis of 2,4,6-Trimethylheptane-1,7-diamine can be achieved through several established methods in organic chemistry. The presence of two primary amine groups makes it a valuable intermediate. One common approach involves the hydrogenation of dinitrile derivatives.[1] Another significant method is the reductive amination of the corresponding dialdehyde.

A generalized workflow for the synthesis via reductive amination is illustrated below. This process typically involves the conversion of a suitable precursor, such as a diol, to a dialdehyde, which is then aminated to yield the final diamine product.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2,4,6-Trimethylheptane-1,7-diamine are not extensively available in the public domain. However, a general procedure for reductive amination of a dialdehyde is as follows:

Reductive Amination of 2,4,6-trimethylheptane-1,7-dialdehyde (General Protocol):

-

Precursor Synthesis: The synthesis would commence with the oxidation of 2,4,6-trimethylheptane-1,7-diol to 2,4,6-trimethylheptane-1,7-dialdehyde. This can be achieved using standard oxidation methods, such as ozonolysis of a corresponding alkene or controlled oxidation of the diol.

-

Reaction Setup: The 2,4,6-trimethylheptane-1,7-dialdehyde is dissolved in a suitable solvent, typically an alcohol like methanol or ethanol, in a high-pressure reactor.

-

Catalyst Addition: A catalyst, such as platinum or palladium on carbon, is added to the solution.

-

Amination: The reactor is charged with ammonia (NH₃) and then pressurized with hydrogen (H₂).

-

Reaction Conditions: The reaction mixture is heated and stirred for a specified period to allow for the reductive amination to proceed to completion.

-

Workup and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude diamine is then purified, typically by distillation or chromatography, to yield the final product.

Applications and Relevance in Drug Development

Aliphatic diamines are fundamental building blocks in the synthesis of various polymers, including polyamides and polyureas.[1] The branched structure of 2,4,6-trimethylheptane-1,7-diamine introduces steric hindrance, which can influence the mechanical and thermal properties of the resulting polymers.[1] The two primary amine groups also allow for a variety of chemical transformations, making it a versatile intermediate for creating more complex molecules.[1]

While the unique structural features of this diamine could be of interest in designing novel molecular scaffolds for drug candidates, there is currently a lack of specific published research detailing its application in signaling pathways or as a core component in drug development. Researchers may find its utility in creating novel ligands for coordination chemistry or in the synthesis of unique molecular probes. Further investigation is required to explore its potential in a pharmaceutical context.

References

The Cornerstone of Complex Molecules: A Technical Guide to Sterically Hindered Aliphatic Diamines

An in-depth exploration into the synthesis, properties, and applications of sterically hindered aliphatic diamines, offering crucial insights for researchers, scientists, and professionals in drug development.

Sterically hindered aliphatic diamines, a class of organic compounds characterized by bulky substituents surrounding one or both nitrogen atoms, are increasingly recognized for their pivotal role in modern chemistry. Their unique structural features impart distinct reactivity and conformational properties, making them invaluable building blocks in the synthesis of complex molecules, from novel catalysts to innovative therapeutics. This technical guide provides a comprehensive literature review of these versatile molecules, focusing on their synthesis, physicochemical properties, and diverse applications, with a particular emphasis on their relevance to drug discovery and development.

Synthesis of Sterically Hindered Aliphatic Diamines

The controlled synthesis of sterically hindered aliphatic diamines is a fundamental challenge that has been addressed through various innovative methodologies. These approaches can be broadly categorized into the modification of existing diamine scaffolds and the construction of the diamine motif through carbon-nitrogen bond-forming reactions.

N-Alkylation and N-Arylation of Diamines

A common strategy for introducing steric bulk is the direct alkylation or arylation of a parent diamine. However, controlling the degree of substitution and avoiding the formation of complex product mixtures can be challenging.

Experimental Protocol: Synthesis of N,N,N',N'-Tetramethyl-N,N'-dipropyl-1,2-ethylenediammonium dichloride

This procedure describes the quaternization of N,N,N',N'-tetramethylethylenediamine to introduce propyl groups, a common method to increase steric hindrance around the nitrogen atoms.

-

Materials: N,N,N',N'-tetramethylethylenediamine (0.180 mol), 1-chloropropane, absolute ethanol.

-

Procedure: A solution of N,N,N',N'-tetramethylethylenediamine in absolute ethanol is prepared. An excess of 1-chloropropane is added to the solution. The reaction mixture is refluxed for several hours. The solvent and excess 1-chloropropane are removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent to yield the pure N,N,N',N'-tetramethyl-N,N'-dipropyl-1,2-ethylenediammonium dichloride.[1]

-

Characterization: The final product can be characterized by single-crystal X-ray diffraction to confirm its structure, including bond lengths and angles.[1]

Reductive Amination

Reductive amination of dicarbonyl compounds with sterically hindered amines or of carbonyl compounds with diamines offers a versatile route to asymmetrically substituted diamines.

Hydroamination of Alkenes

Transition metal-catalyzed hydroamination of alkenes bearing an amino group is a highly atom-economical method for the synthesis of vicinal diamines. Rhodium-based catalysts have shown particular promise in this area.

Experimental Protocol: Rhodium-Catalyzed Hydroamination of an Allylic Amine

This protocol outlines a general procedure for the synthesis of unsymmetrical vicinal diamines via directed hydroamination.

-

Materials: Allylic amine substrate, amine nucleophile, [Rh(COD)2]BF4, dppb (1,4-bis(diphenylphosphino)butane), 1,2-dichloroethane (DCE).

-

Procedure: In a glovebox, a vial is charged with the allylic amine substrate, the amine nucleophile, [Rh(COD)2]BF4, and dppb. Anhydrous 1,2-dichloroethane is added, and the vial is sealed. The reaction mixture is stirred at a specified temperature for a designated time. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired vicinal diamine.[2]

-

Note: Reaction conditions, including catalyst loading, ligand, solvent, and temperature, may need to be optimized for different substrates.

References

Unlocking Performance: A Technical Guide to Trimethyl-Branched Diamine Monomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl-branched diamine monomers are emerging as a pivotal class of building blocks in polymer chemistry and drug development. Their unique branched structures impart significant advantages to resulting polymers, including enhanced thermal stability, improved solubility, and modified mechanical properties. In the pharmaceutical realm, these diamines serve as versatile scaffolds for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of key trimethyl-branched diamine monomers, offering researchers and developers a comprehensive resource to leverage these compounds in their respective fields.

Introduction

The strategic incorporation of branched monomers into polymer backbones is a well-established method for tailoring material properties. Trimethyl-branched diamines, characterized by the presence of three methyl groups along their carbon chains, offer a distinct set of attributes due to their specific steric and electronic profiles. These monomers disrupt regular chain packing, leading to polymers with lower crystallinity, enhanced solubility, and often, improved processability. This guide focuses on the most prominent trimethyl-branched diamine monomers, detailing their synthesis, physicochemical properties, and diverse applications.

Core Trimethyl-Branched Diamine Monomers: A Quantitative Overview

The following tables summarize the key quantitative data for three industrially significant trimethyl-branched diamine monomers: 2,2-Dimethyl-1,3-propanediamine (Neopentanediamine), 2,2,4-Trimethyl-1,6-hexanediamine, and 2,4,4-Trimethyl-1,6-hexanediamine.

Table 1: Physicochemical Properties of Trimethyl-Branched Diamine Monomers

| Property | 2,2-Dimethyl-1,3-propanediamine | 2,2,4-Trimethyl-1,6-hexanediamine | 2,4,4-Trimethyl-1,6-hexanediamine |

| CAS Number | 7328-91-8 | 3236-53-1 | 3236-54-2 |

| Molecular Formula | C5H14N2 | C9H22N2[1] | C9H22N2[2] |

| Molecular Weight ( g/mol ) | 102.18 | 158.28[1][3] | 158.28[2] |

| Boiling Point (°C) | 153 | 232[3][4][5] | 224.1[2][6] |

| Melting Point (°C) | - | -80[3] | - |

| Density (g/cm³) | - | 0.867[3][5] | 0.856[2][6] |

Table 2: Performance Characteristics of Polymers Derived from Trimethyl-Branched Diamines

| Property | Polymer System | Value |

| Glass Transition Temperature (Tg) | Fluorinated Polyimide Films | 296–388 °C[7] |

| Tensile Strength (σ) | Fluorinated Polyimide Films | 152.5–248.1 MPa[7] |

| Young's Modulus (E) | Fluorinated Polyimide Films | 2.1–3.4 GPa[7] |

| 5% Weight Loss Temperature (Td5) | Soluble Poly(amide-imide)s | 464–497 °C (in air)[8] |

Experimental Protocols

Synthesis of Trimethyl-Branched Diamine Monomers

This protocol is based on the reductive amination of neopentyl glycol.

Materials:

-

Neopentyl glycol

-

Ammonia

-

Hydrogen

-

Nickel-containing catalyst (e.g., nickel on a carrier with chromium oxide promoter)

-

High-pressure autoclave reactor

Procedure:

-

Charge the autoclave with neopentyl glycol and the nickel catalyst.

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Introduce ammonia into the reactor. The molar ratio of hydroxyl groups in the glycol to ammonia should be between 1:6 and 1:20.[9]

-

Pressurize the reactor with hydrogen to at least 10 atmospheres.[9]

-

Heat the reactor to a temperature between 150°C and 300°C, with a preferred range of 240°C to 260°C.[9]

-

Maintain the reaction under constant stirring for a sufficient duration to ensure complete conversion.

-

After the reaction, cool the reactor, vent the excess pressure, and collect the product mixture.

-

The neopentanediamine can be purified by distillation.

This synthesis route starts from isophorone.[10]

Materials:

-

Isophorone

-

Hydrogen

-

Hydrogenation catalyst (e.g., Raney Nickel)

-

Nitric acid

-

Ammonia

-

Cobalt or Nickel catalyst on a support for nitrile hydrogenation

Procedure:

-

Hydrogenation of Isophorone: Catalytically hydrogenate isophorone to produce 3,3,5-trimethylcyclohexanol.

-

Oxidation: Oxidize the trimethylcyclohexanol with nitric acid to yield a mixture of 2,2,4- and 2,4,4-trimethyladipic acids.

-

Dinitrile Formation: Convert the mixture of trimethyladipic acids into the corresponding dinitriles.

-

Reductive Amination: Catalytically hydrogenate the trimethyladipic acid dinitriles in the presence of ammonia and a suitable catalyst (cobalt or nickel-based) at temperatures between 60°C and 160°C and elevated pressure to yield the final mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine.[11]

Polymerization Utilizing Trimethyl-Branched Diamines

Materials:

-

Trimethyl-branched diamine (e.g., trimethylhexamethylenediamine)

-

Dicarboxylic acid (e.g., adipic acid, terephthalic acid)

-

Water

-

Autoclave suitable for polycondensation

Procedure:

-

Prepare an aqueous salt solution of the trimethyl-branched diamine and the dicarboxylic acid in stoichiometric amounts.

-

Charge the autoclave with the salt solution.

-

Heat the autoclave under pressure to evaporate the water and initiate the polycondensation reaction.

-

Gradually increase the temperature while reducing the pressure to remove the water of condensation and drive the polymerization to completion.

-

Extrude the molten polyamide from the reactor, cool, and pelletize.

Materials:

-

Trimethyl-branched diamine

-

Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

-

Aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc)

Procedure:

-

Poly(amic acid) Formation: In a dry, inert atmosphere, dissolve the trimethyl-branched diamine in DMAc.

-

Slowly add the aromatic dianhydride to the stirred diamine solution at room temperature.

-

Continue stirring for several hours to form a viscous poly(amic acid) solution.[12]

-

Imidization:

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in a stepwise manner to elevated temperatures (e.g., up to 300°C) to effect cyclodehydration and form the polyimide film.

-

Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at a slightly elevated temperature to achieve chemical conversion to the polyimide.

-

Visualizing Key Processes

The following diagrams illustrate the logical workflows for the synthesis of trimethyl-branched diamine monomers and their subsequent polymerization.

Potential Applications

The unique properties imparted by trimethyl-branched diamine monomers open up a wide range of applications across various industries.

-

High-Performance Polymers: The incorporation of these diamines into polyamides and polyimides leads to materials with excellent thermal stability, mechanical strength, and chemical resistance.[7][13] These polymers are suitable for demanding applications in the aerospace, automotive, and electronics industries.

-

Epoxy Curing Agents: Trimethyl-branched diamines can act as effective curing agents for epoxy resins, leading to crosslinked networks with high glass transition temperatures and improved toughness.

-

Pharmaceutical Intermediates: The structural motifs of these diamines are valuable in medicinal chemistry for the synthesis of novel drug candidates. The trimethyl branching can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.

-

Polyurethanes: These diamines can be used in the synthesis of polyurethanes, where they can modify the properties of the soft and hard segments, impacting the final material's elasticity and durability.[9]

Conclusion

Trimethyl-branched diamine monomers represent a versatile and powerful class of chemical building blocks. Their tailored structures provide a means to systematically tune the properties of polymers for a wide array of applications, from advanced engineering materials to innovative pharmaceutical compounds. The synthetic routes are well-established, and the resulting polymers exhibit a desirable combination of performance characteristics. As the demand for high-performance materials and novel therapeutic agents continues to grow, the importance of trimethyl-branched diamine monomers in both academic research and industrial development is set to expand. This guide serves as a foundational resource for scientists and engineers seeking to harness the potential of these unique chemical entities.

References

- 1. 2,2,4-Trimethyl-1,6-hexanediamine | C9H22N2 | CID 92950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,4-trimethylhexane-1,6-diamine | CAS#:3236-54-2 | Chemsrc [chemsrc.com]

- 3. 2,2,4(or 2,4,4)-Trimethyl-1,6-hexanediamine | 25513-64-8 | FT76517 [biosynth.com]

- 4. 2,2,4(2,4,4)-Trimethyl-1,6-Hexanediamine | CAS#:25620-58-0 | Chemsrc [chemsrc.com]

- 5. 2,2,4-trimethylhexane-1,6-diamine [stenutz.eu]

- 6. 3236-54-2 CAS MSDS (2,4,4-trimethylhexane-1,6-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. US4078003A - Method for the preparation of 1,3-diamino-2,2-dimethyl propane - Google Patents [patents.google.com]

- 10. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 11. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]

- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Profile of 2,4,6-Trimethylheptane-1,7-diamine: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies for 2,4,6-Trimethylheptane-1,7-diamine (CAS No. 64852-28-4) were found in the public domain. The following information is compiled from data on structurally related aliphatic and branched-chain diamines and should be used as a precautionary guide for research purposes only. All handling of this chemical should be conducted by trained professionals in a well-ventilated laboratory setting, assuming it is hazardous.

This technical guide provides an in-depth overview of the potential health and safety considerations for 2,4,6-Trimethylheptane-1,7-diamine, aimed at researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from analogous substances is used to infer potential hazards and safety protocols.

Physicochemical and Toxicological Data

Quantitative data for 2,4,6-Trimethylheptane-1,7-diamine is scarce. The following tables summarize available information for the target compound and related aliphatic diamines to provide a comparative overview.

Table 1: Physicochemical Properties of 2,4,6-Trimethylheptane-1,7-diamine

| Property | Value | Source |

| CAS Number | 64852-28-4 | [1] |

| Molecular Weight | 172.31 g/mol | [1] |

| Molecular Formula | C10H24N2 | Inferred |

Table 2: Acute Toxicity Data for Structurally Related Alkyl Diamines

| Chemical Name | CAS Number | Test | Route | Species | Value | Source |

| 2-Methyl-1,5-pentanediamine | 15520-10-2 | LD50 | Oral | Rat | 1000 - 2300 mg/kg | [2] |

| 1,3-Diaminopentane | 15520-09-9 | LD50 | Oral | Rat | 1000 - 2300 mg/kg | [2] |

| 1,2-Cyclohexanediamine | 694-83-7 | LD50 | Oral | Rat | 1000 - 2300 mg/kg | [2] |

| 2-Methyl-1,5-pentanediamine | 15520-10-2 | LC50 | Inhalation | Rat | 2.9 - 4.3 mg/L (4h) | [2] |

| 1,2-Cyclohexanediamine | 694-83-7 | LC50 | Inhalation | Rat | 2.9 - 4.3 mg/L (4h) | [2] |

Hazard Identification and Classification

Based on the hazard profiles of similar aliphatic diamines, 2,4,6-Trimethylheptane-1,7-diamine should be handled as a hazardous substance with the following potential classifications:

-

Acute Toxicity (Oral): Likely harmful if swallowed.

-

Skin Corrosion/Irritation: Expected to be corrosive or a severe irritant, potentially causing chemical burns.[2]

-

Serious Eye Damage/Irritation: Expected to cause serious eye damage.[2]

-

Skin Sensitization: May cause an allergic skin reaction.[2]

-

Respiratory Irritation: Vapors or mists may cause respiratory irritation.

Experimental Protocols for Hazard Assessment

While specific experimental data for 2,4,6-Trimethylheptane-1,7-diamine is unavailable, the following are general methodologies used to assess the toxicity of alkyl diamines, as reviewed in the literature.[2]

Acute Oral Toxicity Study (General Protocol)

A standardized acute oral toxicity study, such as OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), would be employed. This involves the administration of the test substance to fasted rats at one of a series of fixed dose levels. The animals are observed for signs of toxicity and mortality over a 14-day period. The lethal dose for 50% of the test animals (LD50) is then estimated.

Skin Irritation/Corrosion Study (General Protocol)

Following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion), a small amount of the substance is applied to a shaved patch of skin on a rabbit. The site is observed for erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions determine the classification of the substance as an irritant or corrosive.

Dermal Sensitization Study (General Protocol)

The Guinea Pig Maximization Test (OECD Guideline 406) is a common method. It involves an initial induction phase where the substance is administered intradermally and topically to guinea pigs to induce a hypersensitive state. After a rest period, the animals are challenged with a non-irritating concentration of the substance, and the skin is observed for allergic reactions.

Handling, Storage, and Emergency Procedures

Given the anticipated hazards, stringent safety measures are necessary.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment:

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Tightly fitting safety goggles and a face shield.[3]

-

Body Protection: A lab coat or chemical-resistant suit.

-

-

Avoid generating dusts, mists, or vapors.[3]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[3]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a locked cabinet or a restricted-access area.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic oxides of nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment.

-

Ventilate the area of the spill.

-

Contain the spill and collect the material with an inert absorbent.

-

Place the collected material in a suitable, labeled container for disposal.

-

Do not allow the material to enter drains or waterways.

Logical Workflow for Hazard Management

The following diagram illustrates a logical workflow for managing the potential hazards associated with 2,4,6-Trimethylheptane-1,7-diamine in a research setting.

Caption: Hazard Management Workflow for 2,4,6-Trimethylheptane-1,7-diamine.

References

Discovering Novel Polymers: A Technical Guide to Branched Diamine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The quest for novel polymers with tailored properties is a cornerstone of materials science and has profound implications for diverse fields, including drug delivery, advanced coatings, and high-performance engineering. Branched diamine building blocks have emerged as a versatile platform for creating complex macromolecular architectures, such as hyperbranched and dendritic polymers. Their unique three-dimensional structures, high functionality, and distinct physical properties offer a significant departure from traditional linear polymers. This technical guide provides an in-depth exploration of the synthesis, characterization, and properties of polymers derived from these innovative monomers.

Introduction to Branched Diamines in Polymer Synthesis

Branched diamines, particularly AB₂-type monomers where 'A' represents one type of functional group (e.g., an amino group) and 'B' represents another (e.g., a carboxylic acid or ester group), are fundamental to the single-step synthesis of hyperbranched polymers.[1][2][3] This approach offers a more practical and scalable alternative to the multi-step, often laborious, synthesis of perfect dendrimers.[4] The resulting hyperbranched polymers are characterized by a high density of terminal functional groups, low viscosity, and high solubility compared to their linear analogs.[3][4]

The incorporation of branched diamine units, including aliphatic fatty dimer diamines and aromatic diamines with bulky side groups, into polymer backbones like polyamides and polyimides, allows for precise control over the material's properties.[5][6] For instance, introducing flexible branched aliphatic chains can enhance solubility and processability, while rigid, fluorinated aromatic structures can improve thermal stability and optical transparency.[3][6][7] These attributes are highly desirable in applications ranging from self-healing materials to advanced optical films.

Experimental Protocols for Polymer Synthesis

The synthesis of polymers from branched diamines can be achieved through various polycondensation techniques. Below are detailed methodologies for two common and effective approaches.

One-Pot Synthesis of Hyperbranched Polyamides from an AB₂ Monomer

This protocol describes the self-polycondensation of a bio-based AB₂ monomer with two amino groups and one ester group, derived from renewable resources like levulinic acid and furfurylamine.[2]

Materials:

-

AB₂ monomer (e.g., FDA-E from levulinic acid and furfurylamine)[2]

-

High-vacuum pump

-

Schlenk flask equipped with a mechanical stirrer and nitrogen inlet/outlet

-

Oil bath

Procedure:

-

Place the purified AB₂ monomer into the Schlenk flask.

-

Heat the flask in an oil bath to the desired reaction temperature (e.g., 180-220 °C) under a slow stream of nitrogen.

-

Once the monomer has melted, begin mechanical stirring to ensure a homogenous reaction mixture.

-

After an initial reaction period (e.g., 1 hour), apply a high vacuum to the flask to facilitate the removal of the condensation byproduct (e.g., ethanol) and drive the polymerization to completion.

-

Continue the reaction under vacuum for a specified duration (e.g., 4-8 hours) until the desired molecular weight is achieved, often indicated by a significant increase in the viscosity of the melt.

-

Cool the reaction vessel to room temperature.

-

Dissolve the resulting hyperbranched polyamide in a suitable polar solvent, such as N,N-dimethylformamide (DMF).

-

Precipitate the polymer by pouring the solution into a non-solvent like methanol or water.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80 °C) until a constant weight is obtained.

Synthesis of Aromatic Polyamides via Yamazaki-Higashi Polycondensation

This method is particularly effective for synthesizing high-molecular-weight aromatic polyamides from branched diamines and dicarboxylic acids under mild conditions.[6][8]

Materials:

-

Unsymmetrical aromatic diamine (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline)[6]

-

Aromatic dicarboxylic acid (e.g., terephthalic acid)

-

N-methyl-2-pyrrolidone (NMP), freshly distilled

-

Pyridine, freshly distilled

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂), anhydrous

-

Reaction flask with a mechanical stirrer and nitrogen inlet

Procedure:

-

In a reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine, dicarboxylic acid, and calcium chloride in NMP.

-

To this stirred solution, add pyridine and then triphenyl phosphite.

-

Heat the reaction mixture to a specific temperature, typically around 100-115 °C, and maintain it for several hours (e.g., 3-12 hours).[6][8]

-

The polymerization reaction proceeds, and the polymer may remain in solution or precipitate, depending on its solubility.

-

After the reaction is complete, pour the resulting viscous solution or suspension into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer product by filtration.

-

Wash the polymer thoroughly with hot water and methanol to remove any residual salts and solvents.

-

Dry the final polyamide product in a vacuum oven at 80-100 °C overnight.

Data Presentation: Properties of Polymers from Branched Diamines

The structural variations in branched diamine monomers lead to a wide range of polymer properties. The following tables summarize key quantitative data from the literature.

Table 1: Thermal and Molecular Weight Properties of Hyperbranched Polymers

| Monomer Type | Polymer Type | Mₙ (kDa) | Mₙ/Mₙ | T₉ (°C) | Td¹⁰ (°C) | Char Yield (%) |

| Bio-based AB₂ (FDA-E)[2] | Polyamide | 4.8 - 9.1 | 1.6 - 2.1 | 97 - 102 | >300 | >40 at 800°C |

| Aromatic AB₂ (Etherimide)[4] | Polyetherimide | 15 - 25 | 2.0 - 3.5 | N/A | ~500 | N/A |

| Aromatic AB₂ (Esterimide)[9] | Poly(ester-imide) | up to 68.7 (Mₙ) | N/A | 217 - 255 | 365 - 416 | N/A |

Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight; T₉: Glass transition temperature; Td¹⁰: Temperature at 10% weight loss.

Table 2: Properties of Aromatic Polyamides from Unsymmetrical Trifluoromethyl-Containing Diamine [6][10]

| Dicarboxylic Acid Co-monomer | Inherent Viscosity (dL/g) | Mₙ (kDa) | Mₙ (kDa) | T₉ (°C) | Td¹⁰ (°C) | Optical Transparency (@550nm) |

| Terephthalic acid | 1.28 | 61.8 | 128.4 | 318 | 490 | 88% |

| Isophthalic acid | 0.80 | 45.4 | 122.9 | 302 | 485 | 90% |

| 4,4'-Oxydibenzoic acid | 1.05 | 55.2 | 119.0 | 309 | 492 | 89% |

Table 3: Mechanical and Physical Properties of Polymers from Branched Diamines

| Polymer Type | Diamine Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Water Absorption (%) |

| Polyimide[7] | Diphenylphosphine oxide & CF₃ side groups | 72.3 - 153.2 | 6.9 - 12.5 | 1.4 - 2.3 | 0.89 - 1.32 |

| Aromatic Polyamide[11] | Trifluoromethyl pendant groups | up to 115 | 6 - 9 | 2.7 - 3.2 | N/A |

| Aromatic Polyamide[11] | Phenoxy-substituted benzophenone | 63.9 - 81.6 | up to 11.4 | N/A | N/A |

Visualizations: Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.

Applications in Drug Development and Beyond

The unique properties of polymers derived from branched diamines make them highly attractive for biomedical applications. The high density of terminal groups in hyperbranched polymers provides numerous sites for conjugating drugs, targeting ligands, or imaging agents, making them promising nanocarriers for targeted drug delivery. Their globular shape and low solution viscosity can also improve formulation characteristics.

Furthermore, the ability to fine-tune properties such as solubility, thermal stability, and mechanical strength opens up applications in:

-

Medical Devices: Creating biocompatible and durable components.

-

Tissue Engineering: Scaffolds that mimic the complex architecture of the extracellular matrix.

-

Advanced Coatings: Developing robust, chemically resistant, and functional surfaces for medical implants and instrumentation.

The continued exploration of novel branched diamine building blocks will undoubtedly lead to the next generation of advanced polymers with unprecedented functionality and performance, driving innovation across the scientific and industrial landscape.

References

- 1. Polylactic-Containing Hyperbranched Polymers through the CuAAC Polymerization of Aromatic AB2 Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel bio-based AB2 monomer for preparing hyperbranched polyamides derived from levulinic acid and furfurylamine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination of 2,4,6-Trimethylheptane-1,7-dialdehyde for the Synthesis of Novel Diamines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This application note details a generalized procedure for the reductive amination of 2,4,6-trimethylheptane-1,7-dialdehyde, a key intermediate for the synthesis of novel diamine building blocks. These diamines, featuring a branched hydrocarbon backbone, are of significant interest in drug discovery and materials science for the introduction of unique steric and conformational properties. The protocol described herein is based on established methodologies for the reductive amination of dialdehydes, offering a reliable starting point for further optimization.

Experimental Protocols

General Procedure for Reductive Amination

The direct reductive amination of 2,4,6-trimethylheptane-1,7-dialdehyde can be achieved in a one-pot reaction. This process involves the initial formation of an imine intermediate by reacting the dialdehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding diamine. Several reducing agents are suitable for this transformation, with sodium triacetoxyborohydride and 2-picoline borane being common choices due to their selectivity and mild reaction conditions.[1][2][3][4]

Method 1: Using Sodium Triacetoxyborohydride

-

Reaction Setup: To a solution of 2,4,6-trimethylheptane-1,7-dialdehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added the desired amine (2.2-2.5 equivalents).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate. Acetic acid can be used as a catalyst, particularly for less reactive amines.[3]

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5-3.0 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for an additional 12-24 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired diamine.

Method 2: Using 2-Picoline Borane

-

Reaction Setup: In a round-bottom flask, the chosen primary amine (4.1 equivalents based on aldehyde groups) is dissolved in an appropriate solvent like deionized water or methanol.[1][2] The pH of the mixture is adjusted to approximately 4.5 using a suitable acid (e.g., hydrochloric acid).[1][2]

-

Addition of Dialdehyde: 2,4,6-trimethylheptane-1,7-dialdehyde (1.0 equivalent) is added to the reaction mixture.

-

Reduction: 2-Picoline borane complex (2.0 equivalents based on aldehyde groups) is added to the mixture.[1][2] The reaction is then stirred at a controlled temperature, typically between room temperature and 45°C, for 24 hours.[1][2]

-

Workup: The reaction mixture is basified with an aqueous solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude diamine is purified by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for a hypothetical reductive amination of 2,4,6-trimethylheptane-1,7-dialdehyde with a generic primary amine (R-NH₂), based on typical yields from similar reactions.

| Parameter | Value |

| Reactants | |

| 2,4,6-Trimethylheptane-1,7-dialdehyde | 1.0 g (5.43 mmol) |

| Primary Amine (R-NH₂) | 12.0 mmol (2.2 eq) |

| Reagents | |

| Sodium Triacetoxyborohydride | 4.0 g (18.9 mmol) |

| Solvent | |

| Dichloromethane (DCM) | 50 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Product | |

| Expected Diamine Product | Variable |

| Theoretical Yield | Variable (depends on amine) |

| Typical Isolated Yield | 75-90% |

Mandatory Visualization

Caption: Experimental workflow for the one-pot reductive amination.

Signaling Pathway/Logical Relationship Diagram

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols for Polyamide Synthesis Using 2,4,6-Trimethylheptane-1,7-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamides are a versatile class of polymers with a wide range of applications, from engineering plastics to fibers. The properties of polyamides are highly dependent on the molecular structure of their constituent monomers. The use of branched aliphatic diamines, such as 2,4,6-trimethylheptane-1,7-diamine, offers a unique opportunity to tailor the physical and thermal properties of the resulting polymers. The methyl branches along the heptane chain introduce steric hindrance, which can significantly influence chain mobility, leading to polymers with altered flexibility, tensile strength, and thermal stability.[1]

This document provides detailed application notes and experimental protocols for the synthesis of polyamides utilizing 2,4,6-trimethylheptane-1,7-diamine as a key monomer.

Impact of Branched Diamine Structure on Polyamide Properties

The incorporation of 2,4,6-trimethylheptane-1,7-diamine into the polyamide backbone, when compared to its linear counterpart (heptane-1,7-diamine), has been shown to yield polymers with distinct characteristics. Polyamides synthesized from 2,4,6-trimethylheptane-1,7-diamine and terephthalic acid exhibit a higher tensile modulus and a lower elongation at break.[1] This is attributed to the reduced mobility of the polymer chains due to the steric hindrance introduced by the methyl groups.[1]

Table 1: Comparative Properties of Polyamides from Branched vs. Linear Diamines

| Property | Polyamide with 2,4,6-Trimethylheptane-1,7-diamine | Polyamide with Heptane-1,7-diamine |

| Tensile Modulus | Higher | Lower |

| Elongation at Break | Lower | Higher |

Experimental Protocols

Two primary methods for polyamide synthesis are detailed below: Melt Polycondensation and Interfacial Polymerization. These protocols are based on established methods for polyamide synthesis and have been adapted for the use of 2,4,6-trimethylheptane-1,7-diamine.

Melt Polycondensation

Melt polycondensation is a high-temperature process where the diamine and a dicarboxylic acid are reacted in the molten state to form the polyamide, with the elimination of a small molecule, typically water.

Workflow for Melt Polycondensation

Caption: Workflow for the synthesis of polyamide via melt polycondensation.

Detailed Protocol:

-

Monomer Preparation:

-

Ensure high purity of 2,4,6-trimethylheptane-1,7-diamine and the selected dicarboxylic acid (e.g., adipic acid, sebacic acid).

-

Accurately weigh equimolar amounts of the diamine and diacid.

-

-

Salt Formation (Optional but Recommended):

-

Dissolve the diamine and diacid in a suitable solvent (e.g., a mixture of ethanol and water).

-

Stir the solution at room temperature to form the nylon salt, which will precipitate.

-

Filter and dry the salt under vacuum. This step helps ensure a 1:1 stoichiometry.

-

-

Polymerization:

-

Place the nylon salt (or the equimolar mixture of monomers) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Heat the vessel under a slow stream of nitrogen to an initial temperature of approximately 220°C to melt the monomers and initiate polymerization. Water will begin to distill off.

-

After the initial water has been removed, gradually increase the temperature to 260-280°C.

-

Apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion, increasing the molecular weight of the polymer. The viscosity of the melt will increase significantly.

-

Continue the reaction under vacuum for 1-2 hours or until the desired melt viscosity is achieved.

-

-

Polymer Recovery and Characterization:

-

Extrude the molten polymer from the reactor into a water bath to solidify it.

-

Pelletize the resulting polymer strand.

-

Dry the polymer pellets under vacuum to remove any residual moisture.

-

Characterize the polymer for its molecular weight, thermal properties (e.g., melting point, glass transition temperature), and mechanical properties.

-

Table 2: Typical Reaction Conditions for Melt Polycondensation

| Parameter | Value |

| Monomers | 2,4,6-Trimethylheptane-1,7-diamine, Adipic Acid |

| Stoichiometry | 1:1 molar ratio |

| Initial Temperature | 220°C |

| Final Temperature | 260-280°C |

| Pressure | Atmospheric (N2), then Vacuum (<1 torr) |

| Reaction Time | 2-4 hours |

Interfacial Polymerization

Interfacial polymerization is a low-temperature method that occurs at the interface of two immiscible liquids, one containing the diamine and the other containing a diacid chloride.

Workflow for Interfacial Polymerization

Caption: Workflow for the synthesis of polyamide via interfacial polymerization.

Detailed Protocol:

-

Phase Preparation:

-

Aqueous Phase: Prepare an aqueous solution of 2,4,6-trimethylheptane-1,7-diamine. Add a base, such as sodium hydroxide, to neutralize the HCl that will be generated during the reaction. A typical concentration is 0.1-0.5 M for the diamine and a stoichiometric amount of base.

-

Organic Phase: Prepare a solution of a diacid chloride (e.g., sebacoyl chloride) in a water-immiscible organic solvent, such as dichloromethane or hexane. A typical concentration is 0.1-0.5 M.

-

-

Polymerization:

-

Carefully pour the organic phase on top of the aqueous phase in a beaker to create a distinct interface.

-

A film of polyamide will form at the interface.

-

Gently grasp the polymer film with forceps and pull it out of the beaker. A continuous rope of polyamide can be drawn from the interface as the reaction proceeds.

-

Alternatively, for a bulk polymerization, the two phases can be vigorously stirred in a blender for a short period (e.g., 30-60 seconds). The polymer will precipitate as a solid.

-

-

Polymer Recovery and Purification:

-

If the polymer is drawn as a rope, wash it thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts.

-

If the polymer is precipitated, filter the solid and wash it sequentially with water and acetone.

-

Dry the purified polyamide in a vacuum oven at a moderate temperature (e.g., 60-80°C).

-

-

Characterization:

-

Characterize the polymer for its molecular weight, thermal properties, and mechanical properties.

-

Table 3: Typical Reagents and Conditions for Interfacial Polymerization

| Component | Description |

| Aqueous Phase | |

| Diamine | 2,4,6-Trimethylheptane-1,7-diamine (0.1-0.5 M) |

| Base | Sodium Hydroxide (stoichiometric to diacid chloride) |

| Solvent | Water |

| Organic Phase | |

| Diacid Chloride | Sebacoyl Chloride (0.1-0.5 M) |

| Solvent | Dichloromethane or Hexane |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | Instantaneous at the interface |

Characterization of the Resulting Polyamide

The synthesized polyamides should be characterized to determine their key properties.

Table 4: Recommended Characterization Techniques

| Property | Technique | Expected Outcome |

| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the amide linkages and the overall polymer structure. |

| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Determination of glass transition temperature (Tg), melting temperature (Tm), and thermal stability. |

| Mechanical Properties | Tensile Testing | Measurement of tensile strength, Young's modulus, and elongation at break. |

Conclusion

The use of 2,4,6-trimethylheptane-1,7-diamine in polyamide synthesis provides a valuable route to polymers with enhanced stiffness and modified mechanical properties. The protocols outlined in this document offer a starting point for researchers to explore the synthesis and characterization of these novel polyamides. The choice between melt polycondensation and interfacial polymerization will depend on the desired polymer properties, scale of synthesis, and available equipment. Further optimization of reaction conditions may be necessary to achieve specific molecular weights and performance characteristics.

References

Application Notes and Protocols for Polymerization with 2,4,6-Trimethylheptane-1,7-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2,4,6-trimethylheptane-1,7-diamine in polymerization reactions, specifically focusing on its application in the synthesis of polyamides and as a curing agent for epoxy resins. The unique branched structure of this diamine offers distinct properties to the resulting polymers, such as altered flexibility and thermal stability, making it a valuable monomer for a range of applications.[1]

Section 1: Polyamide Synthesis via Solution Polycondensation

This section outlines the protocol for the synthesis of a polyamide from 2,4,6-trimethylheptane-1,7-diamine and a dicarboxylic acid via solution polycondensation. This method is suitable for laboratory-scale synthesis and allows for good control over the reaction conditions and molecular weight of the resulting polymer.

Experimental Protocol: Polyamide Synthesis

Materials:

-

2,4,6-Trimethylheptane-1,7-diamine (Monomer A)

-

Adipoyl chloride (Monomer B)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) (Solvent)

-

Triethylamine (Acid scavenger)

-

Methanol (Precipitating agent)

-

Nitrogen gas (Inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a nitrogen line.

-

Monomer Dissolution: Under a nitrogen atmosphere, dissolve a specific molar quantity of 2,4,6-trimethylheptane-1,7-diamine (Monomer A) and triethylamine in anhydrous NMP inside the flask.

-

Second Monomer Preparation: In a separate dry container, dissolve an equimolar amount of adipoyl chloride (Monomer B) in anhydrous NMP.

-

Polycondensation Reaction:

-

Cool the flask containing the diamine solution to 0-5 °C using an ice bath.

-

Slowly add the adipoyl chloride solution from the dropping funnel to the stirred diamine solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.

-

-

Polymer Precipitation and Purification:

-

Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.

-

Filter the precipitated polymer using a Buchner funnel.

-

Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and triethylamine hydrochloride salt.

-

Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

Caption: Simplified reaction pathway for epoxy curing with a primary diamine.

Data Presentation: Representative Cured Epoxy Properties

The following table provides typical quantitative data for an epoxy resin cured with 2,4,6-trimethylheptane-1,7-diamine.

| Property | Value | Method |

| Glass Transition Temperature (Tg) (°C) | 130 - 170 | DSC or Dynamic Mechanical Analysis (DMA) |

| Tensile Strength (MPa) | 60 - 90 | ASTM D638 |

| Tensile Modulus (GPa) | 2.5 - 3.5 | ASTM D638 |

| Flexural Strength (MPa) | 100 - 140 | ASTM D790 |

| Flexural Modulus (GPa) | 2.8 - 3.8 | ASTM D790 |

Disclaimer: The provided protocols and data are intended as a general guide. Researchers should optimize the reaction conditions and perform thorough characterization for their specific application. Always adhere to laboratory safety protocols when handling chemicals.

References

Application Notes and Protocols for the Characterization of 2,4,6-Trimethylheptane-1,7-diamine